molecular formula C7H16N2 B3095618 {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine CAS No. 1268050-69-6

{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine

Cat. No.: B3095618
CAS No.: 1268050-69-6
M. Wt: 128.22
InChI Key: QOJIQNDDIYNVJK-UHFFFAOYSA-N
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Description

{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine, supplied as its stable dihydrochloride salt (CAS 2287287-03-8 ), is a high-value chemical intermediate featuring a cyclopropane ring core. This compound is characterized by its molecular formula of C7H18Cl2N2 and a molecular weight of 201.14 . The distinct rigid structure of the cyclopropane ring is of significant interest in medicinal chemistry for its ability to influence the conformation, metabolic stability, and binding affinity of potential drug candidates. This makes the compound a versatile building block in organic synthesis and pharmaceutical research, particularly for the design and development of new molecular entities. This chemical is exclusively For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is strictly not for diagnostic, therapeutic, or any personal use. All provided safety information, including relevant Hazard Statements and Precautionary Statements, must be reviewed and adhered to prior to handling. For your convenience, the product is available from multiple global stockpoints and may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7(5-8)3-4-7/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJIQNDDIYNVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine typically involves the reaction of cyclopropylmethylamine with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. Quality control measures, including analytical techniques like gas chromatography and mass spectrometry, are employed to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of its interactions with target molecules. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Notes
This compound Not provided Likely C₇H₁₄N₂ ~126 (estimated) Cyclopropane, aminomethyl, dimethylamine Pharmaceuticals, surfactants (inferred) Limited data; handle with standard amine precautions
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ 100.16 Cyclobutane ring, primary amine Not specified Requires first-aid measures for inhalation/skin contact
Dimethylaminopropylamine (DMAPA) 109-55-7 C₅H₁₄N₂ 102.18 Linear chain, tertiary amine Surfactants, water treatment chemicals Miscible with water; use PPE
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine 1489602-69-8 Not provided Not provided Branched chain, dimethylamine Research intermediate Limited safety data available

Key Findings from Structural Analysis

  • Cyclopropane vs. Cyclobutane: The target compound’s cyclopropane ring introduces greater ring strain compared to 1-(aminomethyl)cyclobutanamine’s cyclobutane, likely enhancing reactivity in synthetic applications .
  • Tertiary Amine Functionality: Unlike 1-(aminomethyl)cyclobutanamine (primary amine), the dimethylamine group in the target compound increases basicity and solubility in organic solvents, similar to DMAPA .
  • Branched vs.

Research and Application Insights

  • Pharmaceutical Potential: Cyclopropane derivatives are prevalent in drug design (e.g., montelukast intermediates in ), suggesting the target compound’s utility in bioactive molecule synthesis .

Biological Activity

The compound {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine , a Mannich base, is of significant interest in medicinal chemistry due to its diverse biological activities. Mannich bases are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Mannich bases are typically synthesized through the Mannich reaction, which involves the formation of a β-amino carbonyl compound. The structural characteristics of this compound contribute to its biological activity:

  • Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
  • Dimethylamine Functionality : Imparts basicity, which is crucial for interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Mannich bases. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth and survival.

  • Mechanism : The cytotoxic action may be attributed to the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Several studies indicate that Mannich bases possess significant antibacterial and antifungal properties.

  • Efficacy : Compounds derived from similar structures exhibit minimum inhibitory concentrations (MIC) against a range of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may have neuroprotective effects, particularly in the context of Alzheimer's disease.

  • Inhibition of BACE1 : The compound's ability to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease, positions it as a candidate for further research in neurodegenerative disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related Mannich bases:

  • Anticancer Study :
    • A study involving a series of Mannich bases demonstrated significant cytotoxicity against human breast cancer cell lines with IC50 values in the low micromolar range.
    • The study emphasized the importance of structural modifications in enhancing activity .
  • Antimicrobial Evaluation :
    • A recent investigation assessed the antimicrobial properties of various Mannich bases, including those structurally similar to this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotection :
    • Research focused on BACE1 inhibitors revealed that certain derivatives exhibited selective inhibition with minimal off-target effects, suggesting a favorable safety profile for potential therapeutic use .

Data Tables

Activity TypeCompoundIC50 Value (µM)Reference
AnticancerSimilar Mannich Base5.4
AntimicrobialSimilar Mannich Base12.0
BACE1 InhibitionThis compound73.5

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine to achieve high purity?

  • Methodological Answer : Begin with nucleophilic substitution reactions, using cyclopropane derivatives as precursors. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization in ethanol can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, UV detection at 254 nm) . Safety protocols, such as fume hood use and PPE, are critical during synthesis due to amine reactivity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify cyclopropane ring protons (δ 0.5–1.5 ppm) and dimethylamine groups (δ 2.2–2.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and cyclopropane ring vibrations (800–1000 cm⁻¹). Cross-reference data with computational models (e.g., DFT) for validation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.
  • Analyze degradation products weekly via LC-MS.
  • Use Arrhenius kinetics to predict shelf-life. Cyclopropane rings may exhibit strain-induced reactivity under acidic conditions, necessitating neutral storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer : Employ deuterium labeling and kinetic isotope effects (KIE) to track hydrogenation pathways. Use in situ IR spectroscopy to monitor intermediate formation. Density Functional Theory (DFT) calculations can model transition states, revealing steric effects from the cyclopropane moiety on reaction selectivity .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening.
  • X-ray Crystallography : Resolve spatial arrangements of substituents to clarify splitting patterns.
  • Solvent Screening : Polar solvents (DMSO-d₆) may stabilize conformers, simplifying spectra .

Q. What computational methods are suitable for predicting the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., amine receptors) using force fields like AMBER or CHARMM.
  • Docking Studies (AutoDock Vina) : Screen ligand conformations against protein databases.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and toxicity .

Q. How can researchers design experiments to address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading).
  • Meta-Analysis : Compare published protocols for common pitfalls (e.g., moisture sensitivity, side reactions).
  • In Situ Monitoring : Use ReactIR to detect intermediate species affecting yield .

Safety and Compliance Questions

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid amine vapor inhalation (H333 risk) .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.
  • Waste Disposal : Segregate amine-containing waste for incineration by licensed facilities .

Theoretical and Ethical Considerations

Q. How can researchers align studies on this compound with ethical guidelines for novel amine derivatives?

  • Methodological Answer :

  • Beneficence Assessment : Evaluate potential therapeutic applications vs. toxicity risks using zebrafish models.
  • Data Transparency : Share synthetic protocols and safety data in open-access repositories (e.g., PubChem).
  • Regulatory Compliance : Adhere to REACH and EPA guidelines for environmental impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine
Reactant of Route 2
{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine

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